Product packaging for 2-Chlorobutyramide(Cat. No.:CAS No. 7462-73-9)

2-Chlorobutyramide

Cat. No.: B1581609
CAS No.: 7462-73-9
M. Wt: 121.56 g/mol
InChI Key: VJIOSCMTZVXQQU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Amide Chemistry Research

The study of amides and their synthesis is a cornerstone of organic chemistry, with a history stretching back to the 19th century. smolecule.com The amide bond is of fundamental importance, most notably forming the peptide linkages that constitute the backbone of proteins. combi-blocks.commallakchemicals.com Early methods for amide bond formation often relied on highly reactive starting materials. The activation of a carboxylic acid to its corresponding acid chloride, followed by reaction with an amine, is one of the oldest and most direct approaches to amide synthesis. Another classic method is the Schotten-Baumann reaction, which facilitates the synthesis of amides under biphasic conditions. lookchem.com

Over the decades, research has focused on developing milder, more efficient, and more selective methods for creating amide bonds. smolecule.com A significant advancement came with the invention of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which allow for the direct condensation of a carboxylic acid and an amine under gentle conditions, a critical development for the synthesis of sensitive peptides. lookchem.comgoogle.com The quest for greater sustainability and efficiency has continued to drive the evolution of amide synthesis. ajrconline.org Recent decades have seen a surge in research focused on greener alternatives, including the development of biocatalytic methods that use enzymes like lipases to form amide bonds in aqueous environments, as well as novel catalysts that operate under milder conditions with reduced waste. ajrconline.orgqsardb.org This evolution from harsh, classical methods to sophisticated, controlled, and environmentally conscious protocols reflects the broader progress in the field of organic synthesis. smolecule.comqsardb.org

Significance of α-Halogenated Amides in Organic Synthesis and Medicinal Chemistry

α-Halogenated amides, the chemical class to which 2-Chlorobutyramide belongs, are highly valuable building blocks in both organic synthesis and medicinal chemistry. calpaclab.comchemicalbook.com Their utility stems from the presence of a halogen atom on the α-carbon, which activates the molecule for a variety of transformations. This structural feature allows them to serve as versatile electrophiles. calpaclab.com

In organic synthesis, α-haloamides are widely used as precursors for forming new carbon-carbon and carbon-heteroatom (C-N, C-O, C-S) bonds. calpaclab.com They can react with a wide range of nucleophiles to introduce new functional groups at the α-position. ontosight.ai Furthermore, they are key intermediates in the synthesis of important heterocyclic structures. For instance, intramolecular cyclization of α-haloamides is a well-established method for preparing β-lactams, a core structural motif in many antibiotic drugs. calpaclab.com

The development of modern catalytic methods has further expanded the utility of α-haloamides. They are competent electrophiles in transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with high stereocontrol. calpaclab.com Recent research has also demonstrated their use as latent enolates in direct catalytic asymmetric reactions, such as Mannich-type reactions, to produce enantioenriched products with high stereoselectivity. nih.gov This ability to construct complex, chiral molecules makes α-haloamides particularly important in the pharmaceutical industry. The incorporation of a halogen can modulate a molecule's physicochemical properties, and the reactivity of the α-haloamide moiety provides a handle for further molecular diversification in the drug discovery process.

Overview of Current Research Trajectories for this compound

Current research on this compound positions it primarily as a reactive intermediate and a versatile building block for the synthesis of more complex organic molecules. calpaclab.com It is commercially available, facilitating its use in various research applications.

Specific research has demonstrated the utility of this compound in the synthesis of natural product scaffolds. For example, it has been employed as a key reagent in the synthesis of isoquinoline (B145761) alkaloids. Additionally, this compound has been included in computational chemistry studies aimed at developing structure-activity relationship models for predicting the reactivity of amides.

The research trajectories of closely related isomers further highlight the synthetic potential of the chlorobutyramide scaffold. For instance, derivatives of the isomeric compound 4-chlorobutanamide (B1293659) are critical intermediates in the synthesis of important pharmaceuticals. A prominent example is in the production of Levetiracetam (B1674943), an antiepileptic drug, where a 4-chlorobutanamide derivative serves as a key precursor that undergoes cyclization to form the final pyrrolidinone ring structure. ontosight.ai Research has also shown that related chloro-acylating agents are used to synthesize complex heterocyclic systems like thiazolo[3,2-a] calpaclab.comdiazepin-8-ones. combi-blocks.com These applications underscore the value of chlorobutyramide derivatives as intermediates for constructing molecules of significant biological and pharmaceutical interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClNO B1581609 2-Chlorobutyramide CAS No. 7462-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIOSCMTZVXQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322844
Record name 2-CHLOROBUTYRAMIDE
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Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7462-73-9
Record name 7462-73-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-CHLOROBUTYRAMIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chlorobutyramide and Its Derivatives

Direct Amidation and Halogenation Routes

The direct synthesis of 2-chlorobutyramide can be approached through the simultaneous or sequential introduction of the chloro and amide functionalities to a butyric acid backbone. These methods are often favored for their straightforward nature.

Chloroacetylation of Amines and Analogous Reactions

A common strategy for forming the amide bond in this compound involves the acylation of an amine source with a derivative of butyric acid that already contains the chlorine atom at the second position. This is analogous to chloroacetylation reactions where chloroacetyl chloride is reacted with various amines. ijpsr.info In the case of this compound synthesis, this would involve the use of 2-chlorobutyryl chloride as the acylating agent and ammonia (B1221849) or an appropriate amine as the nucleophile. The high reactivity of acyl chlorides facilitates the amide bond formation. libretexts.org

Alternatively, direct amidation of carboxylic acids offers a more atom-economical approach, though it often requires coupling agents or catalysts to activate the carboxylic acid. researchgate.netdur.ac.ukorganic-chemistry.org The reaction of 2-chlorobutyric acid with an amine in the presence of a suitable coupling reagent, such as a carbodiimide, can yield this compound. Another pathway involves the halogenation of butyric acid or its derivatives. For instance, the Hunsdiecker–Borodin reaction, which involves the treatment of silver salts of carboxylic acids with halogens, represents a classic method for decarboxylative halogenation, though modern variations offer more practical applications. acs.org

Optimization of Reaction Conditions and Yields

The efficiency of this compound synthesis is highly dependent on the optimization of reaction parameters. ucla.edubeilstein-journals.org Key variables that are often manipulated to maximize yield and purity include temperature, reaction time, solvent, and the choice and stoichiometry of reagents and catalysts. nih.gov

For direct amidation reactions, the choice of coupling agent and the conditions for its activation are critical. For instance, the use of boronic acid catalysts has been shown to facilitate direct amidation under mild conditions. organic-chemistry.org In halogenation reactions, the choice of halogenating agent and the reaction conditions can influence the regioselectivity of the halogenation, ensuring the chlorine atom is introduced at the desired C-2 position.

Table 1: Factors Influencing Yield in this compound Synthesis

ParameterInfluence on ReactionOptimization Strategy
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to side reactions.Operate at the lowest effective temperature to favor the desired product.
Solvent Influences solubility of reactants and can participate in the reaction.Select a solvent that dissolves all reactants and is inert under reaction conditions.
Catalyst Can significantly increase reaction rate and selectivity.Screen various catalysts to find one that provides high turnover and selectivity.
Reagent Stoichiometry The ratio of reactants can drive the reaction to completion and minimize byproducts.Use a slight excess of the less expensive or more volatile reactant.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of specific stereoisomers (enantiomers) of this compound is crucial when it is intended for use in chiral environments, such as in the synthesis of pharmaceuticals.

Chiral Auxiliaries and Catalytic Approaches

One of the primary methods for achieving stereoselective synthesis is through the use of chiral auxiliaries. wikipedia.orgtcichemicals.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org In the context of this compound, a chiral auxiliary could be attached to the butyric acid moiety before the chlorination or amidation step, directing the incoming group to a specific face of the molecule and thus creating a preference for one enantiomer. After the desired stereocenter is set, the auxiliary is removed.

Catalytic enantioselective synthesis represents another powerful strategy. rsc.orgnih.govrsc.orgchemrxiv.orgnih.gov This approach utilizes a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For the synthesis of this compound, a chiral catalyst could be employed in either the halogenation or the amidation step to induce asymmetry.

Resolution Techniques for Racemic Mixtures

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques can be employed to separate them. libretexts.orgorgosolver.com A common method is the formation of diastereomeric salts. innovareacademics.inbuchler-gmbh.comspcmc.ac.in The racemic this compound can be reacted with a chiral resolving agent, such as a chiral acid or base, to form a mixture of diastereomers. libretexts.orginnovareacademics.inspcmc.ac.in Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. innovareacademics.inbuchler-gmbh.com Once separated, the resolving agent is removed to yield the pure enantiomers.

Table 2: Comparison of Stereoselective Synthesis Strategies

MethodDescriptionAdvantagesDisadvantages
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgHigh diastereoselectivity, predictable stereochemistry.Requires additional steps for attachment and removal of the auxiliary.
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.High efficiency, atom economy.Development of a suitable catalyst can be challenging.
Resolution Separation of a racemic mixture into its constituent enantiomers. libretexts.orgApplicable to a wide range of compounds.Maximum theoretical yield for one enantiomer is 50%, requires a suitable resolving agent.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign. mdpi.comepa.gov This involves several key strategies. Atom economy, a central concept in green chemistry, encourages the design of syntheses that maximize the incorporation of all materials used in the process into the final product. acs.org Direct amidation reactions, for example, are generally more atom-economical than methods that require the use of protecting groups or multi-step activation. dur.ac.uk

The use of safer solvents and reaction conditions is another important aspect. huarenscience.comnih.gov This includes replacing hazardous solvents with greener alternatives like water or supercritical fluids, and conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov Furthermore, the use of catalytic reagents is preferred over stoichiometric reagents because catalysts can be used in small amounts and can often be recycled and reused, which minimizes waste. acs.org Reducing the use of derivatizing agents, such as protecting groups, simplifies the synthetic process and reduces the generation of waste. acs.org

Solvent-Free and Low-Waste Methodologies

Traditional amide synthesis often involves the use of high-boiling point solvents and stoichiometric coupling reagents, which can lead to significant chemical waste and difficult purification processes. unc.edu Modern green chemistry initiatives seek to overcome these limitations by developing solvent-free and low-waste alternatives. semanticscholar.org

Solvent-free synthesis, often facilitated by techniques such as mechanochemistry (ball milling) or microwave irradiation, represents a significant step towards more sustainable chemical production. organic-chemistry.orgscielo.br Mechanochemical methods, which use mechanical energy to induce chemical reactions, can transform solid reactants into products without the need for bulk solvents. nih.gov This has been successfully applied to the synthesis of various amides from carboxylic acids or esters. organic-chemistry.orgnih.gov For instance, the ball milling of esters with calcium nitride as an ammonia source has proven effective for producing primary amides, a method that reduces reaction times and waste. organic-chemistry.org Similarly, microwave-assisted synthesis can rapidly produce amides from carboxylic acids and amines under solvent-free conditions, often in minutes compared to hours required for conventional heating methods. mdpi.comtandfonline.commjcce.org.mk

Another low-waste approach is the direct thermal condensation of a carboxylic acid and an amine, which ideally produces only water as a byproduct. ucl.ac.uk While often requiring high temperatures, this method can be highly efficient. researchgate.net Solvothermal synthesis, where the reaction is conducted in a solvent like ethanol (B145695) above its boiling point in a closed system, has also been developed as a catalyst-free and waste-less method for producing a variety of amides. rsc.org These methodologies, while not yet specifically documented for this compound, offer promising, environmentally benign pathways for its synthesis and that of its derivatives.

Table 1: Comparison of Conventional vs. Low-Waste Amide Synthesis Methodologies

Feature Conventional Synthesis Solvent-Free / Low-Waste Synthesis
Solvent Use Typically requires large volumes of organic solvents. Eliminates or drastically reduces solvent use. semanticscholar.org
Reagents Often relies on stoichiometric coupling reagents, generating significant waste. unc.edu Uses catalytic methods or direct condensation, minimizing byproducts. ucl.ac.uk
Energy Input Often requires prolonged heating. Can be more energy-efficient, especially with microwave assistance. mdpi.com
Reaction Time Can range from several hours to days. Often significantly shorter, sometimes only minutes. tandfonline.com
Waste Generation High, due to solvents and coupling agent byproducts. Minimal, with water often being the only byproduct. rsc.org
Purification Often requires complex chromatographic purification. Simplified purification, sometimes yielding pure products directly. nih.gov

Catalyst Development for Sustainable Production

The development of advanced catalysts is a cornerstone of sustainable chemistry, aiming to replace stoichiometric reagents with efficient, recyclable, and environmentally benign alternatives. For amide synthesis, catalyst development focuses on several key areas: direct amidation of carboxylic acids, amidation of esters, and the use of renewable or non-traditional feedstocks. ucl.ac.ukresearchgate.net

Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation and recyclability. researchgate.netdoaj.org Materials like silica (B1680970), metal oxides (e.g., Nb2O5), zeolites, and metal-organic frameworks (MOFs) have been investigated for their ability to catalyze direct amide bond formation. researchgate.netdoaj.orgchemrxiv.org For example, niobium(V) oxide has shown high activity in the amidation of methyl benzoate (B1203000) with aniline (B41778). researchgate.net Boron-based catalysts, such as boric acid and various arylboronic acids, are also prominent as they are inexpensive, stable, and have low toxicity, effectively facilitating the dehydrative condensation of carboxylic acids and amines. ucl.ac.ukscispace.comacs.org

Biocatalysis, using enzymes like lipases or specifically engineered amide bond synthetases, offers another powerful route for sustainable amide production. ukri.orgrsc.orgrsc.org Enzymes operate under mild conditions, typically in aqueous environments, and exhibit high selectivity, which can eliminate the need for protecting groups and reduce waste. nih.govrsc.org For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the direct amidation of free carboxylic acids in green solvents. nih.gov Furthermore, ATP-dependent amide bond synthetases, such as McbA, can couple carboxylic acids and amines with high efficiency in aqueous media. acs.org The development of cobalt- and ruthenium-based catalysts has also enabled novel synthetic routes, such as the direct synthesis of amides from alcohols and amines, or from alkenes and amines, liberating only hydrogen or producing no byproducts at all. unc.edu These catalytic advancements provide a robust toolbox for the future sustainable production of this compound.

Table 2: Overview of Catalyst Types for Sustainable Amide Synthesis

Catalyst Type Examples Key Advantages & Research Findings
Heterogeneous Catalysts Niobium(V) oxide, Silica, Zeolites, MOFs Easily separable and reusable; Nb2O5 shows high activity for ester amidation; MOFs can mimic enzyme active sites. researchgate.netresearchgate.netdoaj.orgchemrxiv.org
Boron-Based Catalysts Boric acid, Arylboronic acids Inexpensive, low toxicity, air-stable; effective for direct dehydrative coupling of acids and amines. ucl.ac.ukacs.org
Biocatalysts (Enzymes) Lipases (e.g., CALB), Amide Bond Synthetases (e.g., McbA) Operate in water under mild conditions; high chemo- and regioselectivity; reduces waste and purification needs. nih.govrsc.orgacs.org
Transition Metal Catalysts Ruthenium, Cobalt, Platinum-Vanadium complexes Enable novel synthetic routes like dehydrogenative coupling of alcohols/amines and amidation of alkenes; can operate under mild conditions. unc.eduosaka-u.ac.jpeurekalert.org

Chemical Reactivity and Mechanistic Investigations of 2 Chlorobutyramide

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a chlorine atom on the carbon alpha to the carbonyl group makes this position susceptible to attack by nucleophiles. matanginicollege.ac.in This reaction is a classic example of nucleophilic aliphatic substitution, where the chlorine atom acts as a leaving group and is replaced by an incoming nucleophile. matanginicollege.ac.in The general mechanism is typically a bimolecular nucleophilic substitution (SN2), involving a single, concerted step where the nucleophile attacks the carbon atom as the carbon-chlorine bond breaks. libretexts.orglibretexts.org

2-Chlorobutyramide readily reacts with a variety of nucleophiles, categorized by the atom that donates the electron pair.

Oxygen Nucleophiles : These include water, alcohols, and hydroxide (B78521) ions. chemguide.co.uksavemyexams.com The reaction with water, or hydrolysis, leads to the formation of 2-hydroxybutyramide. With alcohols (R-OH) under appropriate conditions, the corresponding 2-alkoxybutyramide is formed. Negatively charged oxygen nucleophiles like the hydroxide ion (OH⁻) are generally stronger and react more readily than their neutral counterparts like water. savemyexams.com

Nitrogen Nucleophiles : Ammonia (B1221849) (NH₃) and primary amines are common nitrogen nucleophiles that react with α-halo amides. chemguide.co.uksavemyexams.com The reaction with ammonia results in the formation of 2-aminobutyramide. lookchem.com This reaction typically requires an excess of ammonia to neutralize the hydrogen chloride produced. futurelearn.com

Sulfur Nucleophiles : Sulfur-based nucleophiles are known for their high nucleophilicity. msu.edulibretexts.org Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), react with this compound to yield 2-(alkylthio)butyramides. libretexts.org Thiolate anions are particularly potent nucleophiles and facilitate these substitution reactions effectively. msu.edu Another important sulfur nucleophile is thiourea (B124793), which can react to form intermediates for heterocyclic synthesis. orientjchem.org

The substitution reactions at the α-carbon of this compound predominantly follow a bimolecular (SN2) mechanism. libretexts.orgdalalinstitute.com This has significant implications for the reaction kinetics.

Thermodynamics : The feasibility of the substitution is influenced by the stability of the products relative to the reactants. A key factor is the nature of the leaving group. The chloride ion is a good leaving group because it is the conjugate base of a strong acid (HCl), making it stable in solution. futurelearn.com The formation of a stronger bond between the carbon and the nucleophile compared to the carbon-chlorine bond provides a thermodynamic driving force for the reaction.

Several factors influence the rate and outcome of these substitution reactions, as summarized in the table below.

FactorEffect on SN2 Reaction RateRationale
Nucleophile Strength Stronger nucleophiles increase the reaction rate.A more powerful nucleophile (e.g., RS⁻ > RSH; OH⁻ > H₂O) can more effectively attack the electrophilic carbon. savemyexams.comlibretexts.org
Solvent Polar aprotic solvents (e.g., DMSO, acetone) are preferred.These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. lumenlearning.com
Leaving Group A better leaving group increases the rate.Chloride is a good leaving group. Other halides would follow the trend I > Br > Cl > F. futurelearn.com
Steric Hindrance Less steric hindrance at the reaction center increases the rate.The butyramide (B146194) structure presents moderate steric hindrance at the α-carbon.

Reactivity with Oxygen, Nitrogen, and Sulfur Nucleophiles

Intramolecular Cyclization Pathways

When this compound is modified to contain a second nucleophilic group within the same molecule, intramolecular cyclization can occur. This process is a powerful method for constructing various heterocyclic ring systems.

Intramolecular reactions of this compound derivatives are key steps in the synthesis of several important heterocyclic scaffolds.

Imidazoles : The synthesis of certain imidazoles can proceed through the intramolecular cyclization of suitable precursors. mdpi.comnih.gov For example, a derivative of this compound containing a nitrogen nucleophile at an appropriate position can cyclize to form a substituted imidazole (B134444) or tetrahydroimidazole ring. rsc.org

Pyrroles/Pyrrolidinones : A notable example of intramolecular cyclization is found in the synthesis of certain pharmaceuticals. For instance, (S)-N-[1-(carbamoyl)propyl]-4-chlorobutyramide, which can be formed from 2-aminobutyramide and 4-chlorobutyryl chloride, undergoes intramolecular cyclization to form a pyrrolidinone ring structure, a core component of the drug Levetiracetam (B1674943). drugfuture.com

Thiazolidinones : The reaction of an α-halo acid derivative with thiourea is a standard method for synthesizing thiazolidinones. orientjchem.org this compound can react with a thiourea derivative, where the sulfur atom acts as a nucleophile to displace the chloride. Subsequent intramolecular cyclization involving the nitrogen of the thiourea and the amide carbonyl group leads to the formation of a 2-imino-4-thiazolidinone ring system. researchgate.net

Thiophenes : The synthesis of thiophenes can be achieved through various cyclization strategies. researchgate.netnih.gov A plausible pathway could involve a derivative of this compound where an intramolecular sulfur nucleophile attacks the α-carbon to form the thiophene (B33073) ring, although direct examples starting from this compound are less common. rsc.orgscielo.org.mx

The table below summarizes some of the heterocyclic systems that can be formed via cyclization pathways involving an α-halo amide core structure.

HeterocycleGeneral Precursor StructureCyclization Mechanism
Pyrrolidinone N-substituted this compound with a terminal chloroalkyl groupIntramolecular SN2 reaction where the amide nitrogen attacks the terminal chloroalkyl group. drugfuture.com
2-Imino-4-thiazolidinone Product of reaction between this compound and a substituted thioureaInitial SN2 displacement of chloride by sulfur, followed by intramolecular condensation. orientjchem.orgresearchgate.net
Tetrahydroimidazole Diamine derivative of this compoundIntramolecular nucleophilic attack of the second amine onto the α-carbon. rsc.org

The amide group of this compound can be converted into a more reactive imidoester (or alkyl imidate). Imidoesters are typically formed by treating the amide with an alkylating agent under specific conditions. They are valuable intermediates in organic synthesis. For instance, imidoesters react rapidly with primary amines, particularly at alkaline pH (8-10), to form amidine bonds. thermofisher.com In the context of this compound, the formation of an imidoester intermediate could facilitate subsequent intramolecular cyclization reactions by activating the carbonyl carbon for nucleophilic attack. The reaction may proceed through an N-alkyl imidate intermediate, which can then react with a nearby nucleophile within the same molecule. thermofisher.com

Formation of Heterocyclic Systems (e.g., Imidazoles, Pyrroles, Thiazolidinones, Thiophenes)

Hydrolysis and Degradation Pathways

This compound can undergo degradation through chemical or biological pathways, primarily involving the hydrolysis of the amide bond or reactions at the α-carbon.

Hydrolysis : Under aqueous conditions, especially when catalyzed by acid or base, the amide functional group of this compound can be hydrolyzed. This reaction yields 2-chlorobutyric acid and ammonia. The rate of hydrolysis is pH-dependent. Studies on similar compounds like 2-chlorobenzamide (B146235) show that hydrolysis rates can vary significantly in acidic, neutral, and alkaline environments. nih.gov

Degradation : this compound is known as a process-related impurity and degradation product in the synthesis of some pharmaceuticals, such as levetiracetam, where it can arise from side reactions or decomposition. researchgate.net Microbial degradation is another potential pathway. For example, some bacterial strains, such as Pseudomonas sp., are capable of degrading chlorinated organic compounds. nih.gov Such degradation often involves initial dehalogenation, followed by oxidation of the organic molecule. nih.gov

Acid- and Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of amides, including α-haloamides like this compound, can be catalyzed by both acids and bases. masterorganicchemistry.comlibretexts.org These reactions involve the cleavage of the amide bond. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis:

The general steps for acid-catalyzed amide hydrolysis are:

Protonation of the carbonyl oxygen. masterorganicchemistry.com

Nucleophilic attack by water on the carbonyl carbon. masterorganicchemistry.com

Proton transfer from the attacking water molecule to the nitrogen atom.

Elimination of the leaving group (ammonia) to form the carboxylic acid. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, the hydrolysis of amides is typically an irreversible reaction. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide. youtube.com This addition forms a tetrahedral intermediate. masterorganicchemistry.com The intermediate then collapses, expelling the amide ion (a poor leaving group) which is subsequently protonated by the solvent or the initially formed carboxylic acid. The carboxylic acid is deprotonated by the strong base to form a carboxylate salt, driving the reaction to completion. masterorganicchemistry.comchemistrysteps.com In the case of this compound, this would yield the salt of 2-chlorobutanoic acid and ammonia.

The general steps for base-catalyzed amide hydrolysis are:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon. youtube.com

Formation of a tetrahedral intermediate. masterorganicchemistry.com

Elimination of the amide ion.

Acid-base reaction where the departing amide ion takes a proton from the carboxylic acid, or the carboxylic acid is deprotonated by the hydroxide base, forming a carboxylate salt. masterorganicchemistry.comchemistrysteps.com

For α-haloamides specifically, base-catalyzed hydrolysis can also proceed through an intermolecular SN2 reaction, leading to hydroxy-substituted derivatives. nih.gov This suggests a competing pathway where the hydroxide ion attacks the α-carbon, displacing the chloride ion.

Product Analysis of Hydrolytic Cleavage

The hydrolysis of this compound results in the cleavage of the amide bond, yielding distinct products depending on the catalytic conditions.

Acidic Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is expected to yield 2-chlorobutanoic acid and ammonia (which will be protonated to the ammonium (B1175870) ion in the acidic medium). libretexts.org Studies on similar chloroacetamide herbicides have shown that under acidic conditions, both amide and ether group cleavages can occur, although this compound lacks an ether group. nih.gov

Basic Hydrolysis:

In a basic medium, the hydrolysis of this compound primarily produces the salt of 2-chlorobutanoic acid and ammonia. libretexts.org However, research on related chloroacetamides indicates that base-catalyzed hydrolysis can also lead to the formation of hydroxy-substituted derivatives via an SN2 mechanism. nih.gov Therefore, a potential side product from the basic hydrolysis of this compound is 2-hydroxybutyramide, formed by the displacement of the chloride ion by a hydroxide ion. Further hydrolysis of 2-hydroxybutyramide would then yield 2-hydroxybutanoic acid.

The expected products from the hydrolytic cleavage of this compound are summarized in the table below.

Hydrolysis Condition Primary Products Potential Side Products
Acid-Catalyzed 2-Chlorobutanoic acid, Ammonium ion-
Base-Catalyzed 2-Chlorobutanoate salt, Ammonia2-Hydroxybutyramide, 2-Hydroxybutanoate salt

Electrophilic and Radical Reactions

As an α-haloamide, this compound can participate in both electrophilic and radical reactions, showcasing its versatility as a synthetic intermediate. nih.gov

Electrophilic Reactions:

While the amide group itself is not a strong electrophile, the presence of the chlorine atom at the α-position makes the α-carbon susceptible to nucleophilic attack. However, the term "electrophilic reactions" in this context more commonly refers to reactions where the amide or a derivative acts as an electrophile. For instance, α-haloamides can be involved in metal-catalyzed cross-coupling reactions, where they react with organometallic reagents. thieme-connect.de These reactions often proceed through a mechanism that involves the α-haloamide acting as an electrophilic partner. Examples include Suzuki-Miyaura cross-coupling reactions where α-chloro amides react with arylboronic acids or their derivatives in the presence of a palladium catalyst to form α-aryl amides. thieme-connect.de

Radical Reactions:

α-Haloamides are effective precursors for generating α-amido radicals, which can then participate in various carbon-carbon bond-forming reactions. nih.govrsc.org These radical reactions can be initiated by radical initiators, transition metal redox catalysis, or visible light photoredox catalysis. nih.gov

A common type of radical reaction involving α-haloamides is the Atom Transfer Radical Addition (ATRA). rsc.org In this process, a radical is generated from the α-haloamide, which then adds to an alkene. For example, α-chloro amides can serve as α-acetyl radical precursors in photoredox-catalyzed intermolecular α-alkylation with olefins. rsc.org This reaction typically proceeds in an anti-Markovnikov fashion. rsc.org

The general mechanism for a radical chain reaction involves three main phases:

Initiation: Homolytic cleavage of a weak bond to form initial radical species. lumenlearning.commasterorganicchemistry.com For α-chloroamides, this can be induced by light or a catalyst, leading to the formation of an α-amido radical and a chlorine radical. rsc.org

Propagation: The generated radical reacts with a stable molecule to form a new radical, which continues the chain. lumenlearning.com For example, the α-amido radical can add to an alkene, creating a new carbon-centered radical, which then abstracts a chlorine atom from another molecule of this compound. rsc.org

Termination: Two radical species combine to form a stable, non-radical product. lumenlearning.com

These radical-mediated transformations provide a powerful method for constructing complex molecules from simple precursors like this compound. nih.gov

Design, Synthesis, and Functionalization of 2 Chlorobutyramide Derivatives and Analogues

Structurally Modified Butyramide (B146194) Core Derivatives

Modifications to the core butyramide structure of 2-chlorobutyramide are a key strategy for developing new chemical entities. These modifications primarily involve altering the carbon chain and the nature of the halogen substituent.

Chain Elongation and Branching Analogues

The synthesis of analogues with elongated or branched carbon chains allows for the exploration of how size and shape influence molecular properties. While specific examples detailing the elongation or branching of the this compound backbone are not prevalent in the reviewed literature, general principles of organic synthesis can be applied. For instance, starting with longer or branched-chain carboxylic acids and proceeding through chlorination and amidation steps would yield the desired analogues. The introduction of branching can also be achieved through various alkylation reactions. For example, a study on butyrophenone (B1668137) neuroleptics involved the use of N,N-diethyl-4-chlorobutyramide, a chain isomer of a substituted this compound, in a reflux reaction to create spirocyclic derivatives. dtic.mil

Halogen Exchange and Polyhalogenated Derivatives

The chlorine atom in this compound is a versatile handle for introducing other halogens. Halogen exchange reactions, such as the Finkelstein reaction, can be employed to replace the chlorine with bromine or iodine by reacting it with the corresponding sodium halide in a suitable solvent like acetone. youtube.com The synthesis of fluorinated analogues can be achieved through reactions with metal fluorides in what is known as the Swarts reaction.

The creation of polyhalogenated derivatives involves introducing additional halogen atoms onto the butyramide backbone. This can be accomplished through various halogenation techniques. For instance, the synthesis of polyhalogenated and deuterated δ- and γ-lactams has been reported via visible-light-mediated oxidative carbamoylation of N-arylacrylamides, showcasing a method that could potentially be adapted for polyhalogenating butyramide structures. researchgate.net The chemistry of polyhalogenated nitrobutadienes also provides insights into the synthesis of highly functionalized and halogenated cyclic compounds. researchgate.net

Heterocyclic Ring Incorporations and Hybrid Structures

A significant area of development involves the incorporation of heterocyclic rings into the this compound framework. This strategy aims to combine the structural features of both moieties to generate hybrid molecules with novel properties. The reactivity of the α-halo amide functionality makes this compound a suitable precursor for the synthesis of various heterocyclic systems.

Benzoxazole (B165842), Quinolone, and Triazole-Containing Derivatives

Benzoxazole Derivatives: Benzoxazole moieties can be linked to a butyramide framework. For example, a series of (3-benzoxazole-2-yl) phenylamine derivatives, including 3-benzoxazoloyl acetamide (B32628) and butyramide derivatives, have been synthesized. researchgate.netdoaj.orgresearchgate.netolemiss.edu One specific derivative, N-(3-benzoxazol-2-yl-phenyl)-4-chlorobutyramide, was synthesized as part of this research. scispace.com The general synthesis of benzoxazole derivatives often involves the reaction of o-aminophenols with various reagents like aldehydes, β-diketones, or esters. wjpsonline.com

Quinolone Derivatives: The quinolone scaffold is another important heterocyclic system that can be combined with a butyramide core. The synthesis of quinolone derivatives can be achieved through methods like the Gould-Jacobs reaction, which involves the reaction of anilines with acyl malonic acid esters. mdpi.comqeios.com Modifications at the N-1 and C-(5-8) positions of the quinolone ring are common. qeios.com For instance, long-chain amide derivatives of 2-amino-4-quinolone have been prepared by acylating 2-amino-4-quinolone with various acid chlorides. mdpi.com Another approach involves the synthesis of 4-(4-substituted-anilino)quinoline derivatives from amine derivatives via the Gould-Jacobs reaction, followed by cyclization and chlorination. researchgate.net

Triazole Derivatives: Triazole rings, both 1,2,3- and 1,2,4-isomers, are frequently incorporated into larger molecules. mdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a common method for synthesizing 1,2,3-triazole derivatives. peerj.com For example, imine-linked 1,2,3-triazole derivatives have been synthesized by reacting aryl acetamide bromide derivatives with imine-linked alkynes. mdpi.com The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through methods such as the reaction of thiosemicarbazide (B42300) derivatives with phenyl isothiocyanate followed by cyclization. mdpi.com

Selenazole and Thiazole (B1198619) Hybrid Systems

Selenazole and Thiazole Derivatives: The Hantzsch synthesis is a cornerstone for the synthesis of thiazole and selenazole derivatives, typically involving the reaction of α-halocarbonyl compounds with thioamides or selenoamides. nih.govencyclopedia.pubresearchgate.netijper.orgresearchgate.net This method's versatility allows for the creation of a wide range of substituted thiazoles. For example, 2-aminothiazoles and 2-amino-1,3-selenazoles can be synthesized through the condensation of 2-bromoacetophenones with thiourea (B124793) or selenourea. nih.gov The reactivity of the α-chloro group in this compound makes it a suitable α-halocarbonyl precursor for such cyclization reactions to form thiazole or selenazole rings directly attached to the butyramide structure.

N-Substituted Amide Derivatives

The nitrogen atom of the amide group in this compound provides another site for functionalization. N-substituted derivatives are commonly synthesized through the reaction of 2-chlorobutyryl chloride with a primary or secondary amine. researchgate.netresearchgate.net This approach allows for the introduction of a wide variety of substituents at the amide nitrogen.

For example, N-aryl 2-chloroacetamides are prepared by the chloroacetylation of the corresponding aryl amine. researchgate.net This methodology can be directly applied to the synthesis of N-aryl 2-chlorobutyramides. The synthesis of N-substituted quinazoline-4-amine and N2,N4-disubstituted quinazoline-2,4-diamine (B158780) derivatives involved reacting primary amines with 4-chloroquinazoline (B184009) and 2,4-dichloroquinazoline. digitellinc.com Similarly, N-substituted ω-haloalkanamides have been used in the synthesis of other complex molecules. lookchem.com

N-Aryl and N-Vinyl Substitutions

The functionalization of the amide nitrogen (N) atom in this compound opens avenues to a wide range of derivatives with modulated properties. The synthesis of N-aryl and N-vinyl substituted analogues introduces aromatic and unsaturated moieties, respectively, which can significantly alter the compound's electronic and steric characteristics.

N-Aryl Substitution

The synthesis of N-aryl-2-chlorobutyramides is typically achieved through the acylation of a corresponding aryl amine with a 2-chlorobutyryl halide, most commonly 2-chlorobutyroyl chloride. This reaction is a form of nucleophilic acyl substitution. The general method involves reacting the substituted aniline (B41778) with the acid chloride, often in the presence of a base like triethylamine (B128534) or potassium carbonate in a suitable solvent such as dichloromethane, to neutralize the hydrochloric acid byproduct. researchgate.netresearchgate.net This approach is versatile, allowing for the introduction of a wide array of substituted and unsubstituted aryl groups onto the amide nitrogen. researchgate.netijpsr.info The reactivity of the starting aniline is influenced by the electronic nature of the substituents on the aromatic ring.

Table 1: Examples of N-Aryl Substitution Reactions

Aryl Amine Reactant Base/Solvent Product
Aniline Triethylamine/DCM N-phenyl-2-chlorobutyramide
4-Fluoroaniline K₂CO₃/DCM N-(4-fluorophenyl)-2-chlorobutyramide
2-Methylaniline Triethylamine/DCM N-(2-methylphenyl)-2-chlorobutyramide

This table is illustrative of common synthetic pathways.

N-Vinyl Substitution

The introduction of a vinyl group at the amide nitrogen yields N-vinyl-2-chlorobutyramide, a potentially valuable monomer for polymerization. A common industrial method for the synthesis of N-vinylamides is the Reppe process, which involves the direct vinylation of the parent amide (or its corresponding lactam) using acetylene (B1199291) under high pressure and temperature with a basic catalyst like potassium hydroxide (B78521). chemicalbook.com

An alternative, more recent method avoids the use of hazardous acetylene. This involves a transvinylation reaction or a two-step process starting from N-vinylformamide. For instance, a facile synthesis for N-vinylalkylamides has been developed using N-vinylformamide and the corresponding acyl chloride. acs.org This method could be adapted for this compound. Another approach involves the dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP) to produce N-vinyl-2-pyrrolidone (NVP), a process that could potentially be applied to a suitably substituted this compound precursor. chemicalbook.comgoogle.com

Synthesis of Biologically Relevant Amide Conjugates

The this compound core can be incorporated into larger molecular architectures to create conjugates with specific biological activities. This involves forming an amide bond between a 2-chlorobutyric acid derivative and a biologically active molecule containing an amine group, or vice versa.

Modern synthetic methods facilitate the efficient creation of these amide linkages. The use of coupling reagents is a cornerstone of this approach. For example, a combination of N-methylimidazole (NMI) and sulfuryl chloride (SO₂Cl₂) has been effectively used to couple carboxylic acids with various amines to form amide bonds in good to excellent yields, demonstrating a powerful tool for creating complex, biologically relevant molecules. mdpi.com

Another sophisticated strategy is the use of amide bond bioisosteres, where the amide linkage is replaced by a different functional group with similar steric and electronic properties to enhance stability or modulate activity. nih.gov Heterocycles such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,4-oxadiazoles are common amide isosteres. nih.govnih.gov For example, 1,5-disubstituted 1,2,3-triazoles have been used to replace amide bonds in peptide analogues, synthesized via Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). nih.gov

Multicomponent reactions (MCRs) like the Ugi and Passerini reactions offer a highly efficient pathway to complex amide-containing structures in a single step. pulsus.com The Ugi reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By choosing a 2-chlorobutyric acid as the carboxylic acid component, the this compound moiety can be readily incorporated into a diverse library of compounds. pulsus.com

Table 2: Strategies for Synthesizing Biologically Relevant Amide Conjugates

Strategy Description Example Application Reference
Coupling Reagents Direct formation of an amide bond between a carboxylic acid and an amine using reagents like NMI/SO₂Cl₂ or HATU. Synthesis of dihydrotriazolopyrimidine amide derivatives. mdpi.com
Amide Bond Isosteres Replacement of the amide bond with a stable heterocycle (e.g., 1,2,3-triazole) to create peptidomimetics. Synthesis of tumor-targeting minigastrin analogues. nih.gov

| Multicomponent Reactions | One-pot synthesis combining three or more reactants to build complex molecules, such as the Ugi or Passerini reactions. | Rapid generation of libraries of α-acylamino amides. | pulsus.com |

Development of Polymerizable Amide Monomers

The this compound structure can be strategically modified to serve as a monomer for the synthesis of novel polymers. thermofisher.com The development of such monomers can proceed via two primary polymerization mechanisms: step-growth and chain-growth polymerization. libretexts.org

For step-growth polymerization , monomers must possess two reactive functional groups. libretexts.org A this compound derivative could be designed for this purpose. For example, synthesizing a diamine-functionalized N-aryl-2-chlorobutyramide would allow it to react with a dicarboxylic acid (or a more reactive dioyl dichloride) to form a polyamide, in a manner analogous to the synthesis of Nylon or Kevlar. savemyexams.com

For chain-growth polymerization , the monomer typically contains an unsaturated bond, such as a carbon-carbon double bond. thermofisher.com The synthesis of N-vinyl-2-chlorobutyramide, as discussed in section 4.3.1, directly yields a monomer suitable for this type of polymerization. acs.org N-vinylamides like N-vinylpyrrolidone (NVP) and N-vinylisobutyramide are known to be valuable monomers that can undergo free-radical polymerization to produce water-soluble polymers. acs.orgresearchgate.net An N-vinyl-2-chlorobutyramide monomer could potentially be polymerized or co-polymerized with other vinyl monomers (like acrylic acid) to create functional polymers with tailored properties. researchgate.net

Advanced synthetic methods can also be applied. For instance, the combination of multicomponent reactions with polymerization techniques, such as synthesizing a monomer using a Passerini reaction followed by acyclic diene metathesis (ADMET) polymerization, offers a novel route to polyesters with amide moieties in their side chains. nih.gov This demonstrates the potential for creating complex polymer architectures derived from functionalized amide monomers.

Table 3: Monomer Design Strategies for Polymerization

Polymerization Type Monomer Design Principle Example Monomer Structure
Step-Growth Monomer contains two complementary functional groups (e.g., diamine). N-(3,5-diaminophenyl)-2-chlorobutyramide
Chain-Growth Monomer contains a polymerizable double bond. N-vinyl-2-chlorobutyramide

| Advanced (MCR-based) | Bifunctional monomer synthesized via a multicomponent reaction, then polymerized. | Passerini-derived diene monomer with a this compound side-chain |

Advanced Analytical Methodologies for 2 Chlorobutyramide Research

High-Resolution Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide a fundamental understanding of the molecular architecture of 2-chlorobutyramide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic structure of organic molecules like this compound. measurlabs.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number and types of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons, as well as the amide (NH₂) protons. The chemical shifts (δ) are influenced by the electronegativity of the adjacent chlorine atom and the amide group. For instance, the proton on the carbon bearing the chlorine atom (α-proton) would appear at a characteristically downfield chemical shift. Spin-spin coupling between adjacent non-equivalent protons would result in specific splitting patterns, further aiding in structural assignment. docbrown.info

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. docbrown.info Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms are indicative of their chemical environment. For example, the carbonyl carbon of the amide group will have a significantly downfield shift, typically in the range of 170-180 ppm. The carbon atom bonded to the chlorine will also be deshielded and appear at a lower field compared to the other aliphatic carbons. docbrown.info

2D-NMR Spectroscopy: Two-dimensional NMR (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental for complex structural elucidation by revealing correlations between nuclei. wikipedia.orgcreative-biostructure.com

COSY spectra show correlations between protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. wikipedia.org

HSQC spectra correlate proton signals with the signals of directly attached heteronuclei, such as ¹³C. This allows for the unambiguous assignment of which protons are attached to which carbon atoms. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the entire molecular structure, including the placement of quaternary carbons and functional groups. libretexts.org

Table 1: Predicted NMR Data for this compound This table presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

NucleusPositionPredicted Chemical Shift (ppm)Splitting Pattern (¹H NMR)Expected Correlations (2D-NMR)
¹H-CH₃~1.0-1.2TripletCOSY with -CH₂-
¹H-CH₂-~1.8-2.2MultipletCOSY with -CH₃ and -CHCl-
¹H-CHCl-~4.2-4.6Triplet or Doublet of DoubletsCOSY with -CH₂-
¹H-NH₂~5.5-7.5 (broad)Singlet (broad)HMBC to C=O
¹³C-CH₃~10-15N/AHSQC with -CH₃ protons
¹³C-CH₂-~25-30N/AHSQC with -CH₂- protons
¹³C-CHCl-~55-65N/AHSQC with -CHCl- proton
¹³CC=O~170-175N/AHMBC with -CHCl- and -NH₂ protons

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. scribd.comwikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wikipedia.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹, characteristic of a primary amide.

C-H stretching: Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.

C=O stretching (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹, which is one of the most prominent features in the spectrum. masterorganicchemistry.com

N-H bending (Amide II band): A peak around 1620-1590 cm⁻¹.

C-Cl stretching: A band in the fingerprint region, typically between 800-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. pro-analytics.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide complementary information to IR, especially for the C-C backbone and C-Cl bond vibrations. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
Amide (-CONH₂)N-H stretch3400-3200 (two bands)Weak
Carbonyl (C=O)C=O stretch (Amide I)1650-1680 (strong, sharp)Moderate
Amide (-CONH₂)N-H bend (Amide II)1620-1590Weak
Alkyl (C-H)C-H stretch2980-2850Strong
Chloroalkane (C-Cl)C-Cl stretch800-600Strong

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities or reaction mixtures and for its quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. libretexts.org this compound, being a relatively small molecule, can be analyzed by GC, potentially after derivatization to increase its volatility and thermal stability. A typical GC method would involve:

Injector: A heated injection port to vaporize the sample.

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase like DB-5 or DB-1701) to separate the components based on their boiling points and interactions with the stationary phase. epa.gov

Detector: A flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification. GC-MS is particularly powerful as it provides mass spectra of the separated components, aiding in their structural confirmation. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate compounds in a liquid mobile phase. torontech.comshimadzu.com It is well-suited for the analysis of this compound, which is soluble in common HPLC solvents. A typical HPLC method would involve:

Mobile Phase: A mixture of polar solvents, such as water and acetonitrile (B52724) or methanol, often in a gradient or isocratic elution mode.

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used, where less polar compounds are retained longer.

Detector: A UV detector can be used if analyzing a chromophoric derivative. researchgate.net For the underivatized compound, a detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be necessary for sensitive detection and quantification. nih.gov

Table 3: Comparison of GC and HPLC for this compound Analysis

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Sample VolatilityRequires volatile or derivatized sampleDoes not require volatile sample
Stationary PhaseTypically non-polar or mid-polar capillary columns (e.g., DB-5)Typically reversed-phase columns (e.g., C18)
Mobile PhaseInert gas (e.g., Helium, Nitrogen)Liquid solvent mixture (e.g., Water/Acetonitrile)
Common DetectorsFID, MSUV (for derivatives), ELSD, MS
Primary ApplicationSeparation of volatile impurities, quantitative analysisPurity determination, quantification, separation from non-volatile materials

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative monitoring of reactions and for assessing the purity of compounds. umich.edu In the context of this compound research, TLC is invaluable for:

Reaction Monitoring: Tracking the consumption of starting materials and the formation of this compound during a synthesis.

Purity Assessment: Quickly checking the purity of isolated this compound and identifying the number of components in a mixture.

Solvent System Optimization: Determining the appropriate solvent system for larger-scale purification by column chromatography.

A typical TLC procedure involves spotting a solution of the sample onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). libretexts.org The plate is then developed in a chamber containing a suitable mobile phase (eluent). protocols.io The separation is based on the differential partitioning of the components between the stationary and mobile phases. iitg.ac.in The position of the spots is visualized (e.g., using a UV lamp if the compounds are UV-active, or by staining) and the Retention Factor (Rf) value is calculated. libretexts.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. innovareacademics.in This technique is fundamental for determining the molecular weight of a compound and for elucidating its structure by analyzing the fragments produced upon ionization. mdpi.com The initial step involves the ionization of the target molecule, this compound, which can then be detected and analyzed based on its mass. docbrown.info

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound with high accuracy. americanpharmaceuticalreview.com Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS instruments can measure mass to several decimal places. innovareacademics.in This precision allows for the calculation of a unique elemental formula. innovareacademics.in For this compound, with a chemical formula of C4H8ClNO, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. nist.gov Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used to achieve high resolution. innovareacademics.in This capability is critical for confirming the identity of this compound in complex samples where isobaric interferences are common. spectroscopyonline.com

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₄H₈ClNO
Nominal Mass 121 amu
Exact Mass (Monoisotopic) 121.03454 u

This table illustrates the difference between the nominal mass and the precise mass measured by HRMS. The exact mass is calculated based on the most abundant isotopes of the constituent elements.

Tandem Mass Spectrometry, or MS/MS, is a multi-stage process used for detailed structural elucidation. taylorandfrancis.com The technique involves selecting a precursor ion (typically the molecular ion of the analyte) in the first stage of mass analysis, subjecting it to fragmentation, and then analyzing the resulting product ions in a second stage. americanpharmaceuticalreview.comtaylorandfrancis.com This process of collision-induced dissociation (CID) breaks the precursor ion at its weakest bonds, producing a unique fragmentation pattern that acts as a structural fingerprint. taylorandfrancis.com

For this compound, the molecular ions ([M]⁺˙) at m/z 121 and 123 (due to the presence of ³⁵Cl and ³⁷Cl isotopes) would be selected as precursor ions. docbrown.info The fragmentation of these ions provides unambiguous evidence for the compound's structure. taylorandfrancis.com This method is highly sensitive and selective, making it invaluable for confirming the presence of this compound in complex mixtures. lcms.cz

Table 2: Hypothetical MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Product Ion (m/z) Proposed Neutral Loss
121/123 93/95 CO
121/123 86 HCl
121/123 77 CONH₂
121/123 44 C₃H₅Cl

This table outlines potential fragmentation pathways for this compound, where a specific precursor ion is fragmented to yield characteristic product ions, confirming its molecular structure.

High-Resolution Mass Spectrometry (HRMS)

Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing a robust solution for analyzing individual components within complex mixtures. americanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the separation and identification of compounds in mixtures. americanpharmaceuticalreview.com

GC-MS: This technique is ideal for volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and polarity in a gas chromatograph before being introduced into the mass spectrometer for detection. nih.gov GC-MS analysis of this compound provides both its retention time (a characteristic of its passage through the GC column) and its mass spectrum. nih.gov The National Institute of Standards and Technology (NIST) provides reference mass spectra for this compound obtained via electron ionization GC-MS. nist.gov

Table 3: Major GC-MS Electron Ionization Fragments for this compound

m/z Relative Intensity Proposed Fragment
41 High [C₃H₅]⁺
44 Base Peak (100%) [CONH₂]⁺
93 High [M-CO]⁺

Source: Adapted from NIST and PubChem GC-MS data. nist.govnih.gov This table shows the most significant mass-to-charge ratio peaks observed in the mass spectrum of this compound, which helps in its identification.

LC-MS: Liquid chromatography is coupled with mass spectrometry to analyze a wider range of compounds, including those that are non-volatile or thermally unstable. LC-MS separates compounds in a liquid mobile phase before they enter the mass spectrometer. chromatographyonline.com The use of techniques like electrospray ionization (ESI) allows for the analysis of polar compounds. americanpharmaceuticalreview.com LC-MS/MS, in particular, is a powerful tool for identifying and quantifying compounds in complex biological matrices, such as urine or plasma, often with minimal sample pretreatment.

For exceptionally complex samples, such as environmental or biological extracts, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. emissionsanalytics.combirmingham.ac.uk In a GCxGC system, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different column, typically before detection by a Time-of-Flight Mass Spectrometer (ToF-MS). birmingham.ac.uk

This technique dramatically increases peak capacity and selectivity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. emissionsanalytics.com The ToF-MS detector is well-suited for GCxGC as it provides the fast acquisition speeds necessary to capture the very narrow peaks produced by the second dimension separation. chromatographytoday.com The coupling of GCxGC with high-resolution mass spectrometry (HRMS) further enhances identification confidence. labrulez.comgcms.cz While specific GCxGC-ToF-MS studies on this compound are not detailed, the application of this technology would be the method of choice for its trace analysis in challenging matrices, separating it from a multitude of interfering substances. birmingham.ac.ukcopernicus.org

Computational and Theoretical Chemistry Approaches in 2 Chlorobutyramide Research

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding the basis of molecular recognition and for designing new therapeutic agents.

While specific, detailed molecular docking studies predicting the binding affinities and modes of 2-Chlorobutyramide with a wide range of proteins are not extensively documented in publicly available literature, the principles of this technique are broadly applicable. Computational models would be used to predict the binding energy, which quantifies the affinity of this compound for a protein's active site. The binding mode refers to the specific three-dimensional orientation and conformation of the compound within the binding pocket, including all intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For a given target, docking simulations could generate a series of possible binding poses, which are then "scored" to estimate the likelihood and strength of the binding.

Computational approaches can be employed to screen large databases of protein structures to identify potential biological targets for this compound. This process, often called reverse docking, involves docking the small molecule against numerous proteins to find those with which it interacts most favorably. Potential targets could include enzymes or receptors involved in various cellular pathways. For instance, related small molecules are sometimes investigated for their interactions with targets like the WDR5-MLL protein-protein interface, which is relevant in certain types of leukemia. However, specific research identifying and validating biological targets for this compound through this method remains a specialized area of study.

Prediction of Binding Affinities and Modes

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide a fundamental understanding of molecular stability, reactivity, and interactions.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. For this compound, DFT calculations can determine its optimized molecular geometry, charge distribution, and electronic structure. These calculations provide insights into the molecule's reactivity, predicting which sites are most likely to engage in chemical reactions. For example, the distribution of electron density can indicate the electrophilic and nucleophilic centers within the molecule, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and shape of these orbitals are critical for predicting how a molecule will react. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, FMO analysis can be used to predict its behavior in various chemical reactions, helping to elucidate potential reaction pathways and mechanisms by identifying the orbitals most likely to participate in electron transfer.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other molecules. The MEP map displays regions of negative potential (typically shown in red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (shown in blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen and chlorine atoms as regions of negative potential, while the hydrogen atoms, particularly the amide hydrogens, would represent areas of positive potential. This information is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems and crystal packing.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. wikipedia.org These models are represented by mathematical equations that connect molecular descriptors to biological functions. numberanalytics.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their biological activities. nih.gov

The process of developing a QSAR model involves several key steps:

Data Set Selection: A group of chemical compounds with known biological activities is chosen for analysis. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. mdpi.com

Model Development: A mathematical model is constructed to correlate the descriptors with the observed biological activity. numberanalytics.com

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques. mdpi.com

QSAR models serve as valuable tools in drug discovery and toxicology for predicting the activity of new or untested compounds, thereby prioritizing synthesis and testing efforts. wikipedia.orgnumberanalytics.com

The development of predictive QSAR models for biological activity is a systematic process aimed at creating robust and validated models that can accurately forecast the activity of novel compounds. mdpi.comnih.gov This process is iterative and involves careful selection of compounds, calculation of relevant molecular descriptors, and rigorous statistical validation. mdpi.com

A study on N-(substituted phenyl)-2-chloroacetamides, structurally related to this compound, demonstrated the use of cheminformatics prediction models to screen for antimicrobial potential. nih.gov The study confirmed that the biological activity of these compounds varied with the position of substituents on the phenyl ring, highlighting the importance of structural features in determining efficacy. nih.gov

In a specific QSAR model involving amide compounds, including this compound, the toxicity (expressed as pIGC50) was predicted using a linear equation involving hydrophobicity (logKow) and the energy of the lowest unoccupied molecular orbital (LUMO). qsardb.org

The equation is as follows: pIGC50 [log(L/mmol)] = 0.45 * logKow - 0.342 * LUMO - 1.11 qsardb.org

For this compound, with a logKow of -0.04 and a LUMO of 0.9648, the calculated pIGC50 was -1.46, which is reasonably close to the experimental value of -1.22. qsardb.org This demonstrates the predictive capacity of the model for this compound. qsardb.org

Table 1: QSAR Model Data for Amide Compounds

Compound NameCAS Registry NumberlogKowLUMO (Hartree)Experimental pIGC50Calculated pIGC50
This compound7462-73-9-0.040.9648-1.22-1.46
2-Chloropropionamide27816-36-0-0.230.9721-1.44-1.40
N,N-Dimethylpropionamide758-96-3-0.511.1349-1.50-1.65
3-Chloropropionamide5875-24-1-0.780.9823-1.59-1.72
N-Methylpropionamide1187-58-2-0.741.1517-1.53-1.72

This table presents data from a QSAR study on various amides, including this compound, illustrating the relationship between physicochemical properties and biological activity. Data sourced from the QsarDB repository. qsardb.org

The validation of QSAR models is crucial to ensure their reliability. mdpi.com Common validation metrics include the coefficient of determination (R²) for the training set, and the leave-one-out cross-validated R² (q² or Q²). mdpi.comnih.gov An external test set is also used to assess the model's predictive performance on compounds not used in model development. nih.gov A high correlation between predicted and experimental values for the external test set indicates a robust and predictive model. nih.gov

QSAR methodologies can be broadly categorized into ligand-based and structure-based approaches. researchgate.net

Ligand-Based QSAR: This approach is utilized when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. mdpi.com It relies solely on the structural and physicochemical properties of a series of compounds (ligands) with known activities. nih.gov The underlying assumption is that molecules with similar structures exhibit similar biological activities. nih.gov

Steps in ligand-based QSAR modeling typically include:

Curating a dataset of molecules with their corresponding biological activities. researchgate.net

Generating molecular descriptors that capture various aspects of the molecules' structures. researchgate.net

Splitting the data into training and test sets. researchgate.net

Building the QSAR model using statistical methods to correlate descriptors with activity. researchgate.net

Validating the model to ensure its predictive power. researchgate.net

Structure-Based QSAR: When the 3D structure of the target is available, often from techniques like X-ray crystallography, structure-based QSAR can be employed. nih.gov This method incorporates information about the target's binding site to develop more descriptive and predictive models. nih.gov Descriptors are generated based on the interactions between the ligand and the target, such as docking scores or pharmacophore feature matches within the binding pocket. researchgate.netnih.gov

A novel structure-based QSAR method involves generating target-specific descriptors by matching the pharmacophore features of the inhibitors with those of the target's binding pocket. nih.gov This approach has been shown to produce robust and predictive models, for example, in the analysis of phosphodiesterase-4 (PDE-4) inhibitors. nih.gov

Both ligand-based and structure-based QSAR are powerful tools in computational drug design, aiding in the identification and optimization of lead compounds. mdpi.comresearchgate.net

Development of Predictive Models for Biological Activity

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms and analyzing the high-energy transition states that molecules pass through during a chemical transformation. fiveable.meacs.org These simulations offer insights at a molecular level that can be difficult to obtain through experimental methods alone. acs.org

Reaction Mechanism Simulations: These simulations computationally model the step-by-step process of a chemical reaction. acs.org By solving quantum mechanical equations, these methods can trace the breaking and forming of chemical bonds, identify reaction intermediates and products, and map out the minimum-energy pathways. acs.org Software packages like ReactionMechanismSimulator.jl are designed to simulate and analyze large, complex chemical reaction mechanisms in various phases, including gas and liquid. github.comgithub.io These tools can perform sensitivity analysis to identify the most influential reactions within a mechanism. github.com

Transition State Analysis: The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy barrier between reactants and products. fiveable.me Understanding its structure and energy is key to understanding reaction rates. fiveable.me

The Activation Strain Model , also known as Distortion/Interaction Analysis, is a method used to analyze the transition state. illinois.edunih.gov It partitions the activation energy into two main components:

Strain Energy (Distortion Energy): The energy required to deform the reactants from their ground-state geometries into the geometries they adopt at the transition state. nih.gov

Interaction Energy: The actual interaction between the deformed reactants in the transition state. nih.gov

This analysis helps to understand how factors like the nature of the reactants and the reaction pathway influence the activation barrier. nih.gov For instance, in comparing SN2 and E2 reactions, the activation strain model can reveal why one pathway is preferred over another under certain conditions by analyzing the distortion of bonds and the resulting electronic effects in the transition state. nih.gov Computational tools can calculate the geometries and energies of these transition states, providing crucial data for understanding reaction kinetics. umw.edu

Biological Activities and Molecular Mechanisms of 2 Chlorobutyramide and Its Analogues

Enzyme Modulation and Activation

Alcohol dehydrogenases (ADHs) are enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org The catalytic mechanism involves the binding of an alcohol and a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) coenzyme to the active site of the enzyme. frontiersin.org A key feature of this process is the transfer of a hydride ion from the alcohol to NAD+, resulting in the formation of an aldehyde or ketone and NADH. wikipedia.orgproteopedia.org

The active site of many ADHs contains a zinc ion, which plays a crucial role in catalysis by coordinating with the alcohol's hydroxyl group. ebi.ac.uk This coordination lowers the pKa of the hydroxyl group, facilitating its deprotonation. ebi.ac.uk A proton relay system, often involving amino acid residues like serine and histidine, assists in this deprotonation, leading to the formation of a zinc-bound alkoxide. wikipedia.orgebi.ac.uk This intermediate is primed for the subsequent hydride transfer to NAD+. researchgate.net The entire process is reversible, allowing the enzyme to catalyze both oxidation and reduction reactions depending on the substrate and cofactor availability. frontiersin.org Activators of alcohol dehydrogenase include sulfhydryl-activating reagents such as mercaptoethanol, dithiothreitol, and cysteine. proteopedia.org

While direct evidence for the formation of imidoester intermediates by 2-chlorobutyramide in the activation of alcohol dehydrogenase is not extensively detailed in the available literature, the interaction of similar reactive compounds with enzymes provides a basis for understanding potential mechanisms. Haloamides, such as this compound, are known to be potential alkylating agents. mdpi.com In enzymatic reactions, the formation of covalent intermediates is a common feature of catalysis and inhibition. For instance, the binding of substrates can induce conformational changes in the enzyme, bringing catalytic residues into optimal positions. researchgate.net In the case of alcohol dehydrogenase, after the enzyme binds NAD+ and closes, the substrate displaces a hydroxide (B78521) ion bound to the catalytic zinc. researchgate.net This displacement may proceed through a double displacement reaction involving a glutamate (B1630785) residue, which temporarily displaces the hydroxide before the substrate binds. researchgate.net Such transient covalent interactions are critical for the catalytic cycle.

Activation Mechanisms of Alcohol Dehydrogenases

Antimicrobial and Biofilm Eradication Research

Analogues of this compound have demonstrated notable antimicrobial properties. Specifically, 4-chlorobutyramide, a structural isomer, has been investigated as a potential alkylating agent in antimicrobial compounds. researchgate.net Research into novel nitro-heteroaromatic antimicrobial agents has shown that such compounds can be effective against both Gram-positive and Gram-negative bacteria that form biofilms. researchgate.net For example, certain newly synthesized compounds show potent activity against Staphylococcus epidermidis (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). researchgate.net

Generally, Gram-positive bacteria are more susceptible to certain antimicrobial agents than Gram-negative bacteria due to differences in their cell wall structure. nih.gov The outer membrane of Gram-negative bacteria can act as a barrier, preventing the entry of larger molecules. nih.gov The effectiveness of antimicrobial compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound TypeTarget PathogenPathogen TypeObserved Activity
Nitro-heteroaromatic agents (analogues)Staphylococcus epidermidisGram-PositiveHigh activity observed. mdpi.comresearchgate.net
Nitro-heteroaromatic agents (analogues)Pseudomonas aeruginosaGram-NegativeSubstantial activity observed with specific analogues. mdpi.com
General Small MoleculesMethicillin-resistant Staphylococcus aureus (MRSA)Gram-PositiveMIC values as low as 2 µg/mL for some compounds. frontiersin.org
General Small MoleculesEscherichia coliGram-NegativeModerate activity with MIC values between 8–64 µg/mL. frontiersin.org
General Small MoleculesAcinetobacter baumanniiGram-NegativeModerate activity with MIC values between 8–32 µg/mL. frontiersin.org

The antimicrobial action of compounds related to this compound can be attributed to several mechanisms, including alkylation and the involvement of nitroreductases.

Alkylating Agent: this compound and its analogues, such as 4-chlorobutyramide and 2-chloroacetamide, are considered potential alkylating agents. mdpi.comresearchgate.net Alkylating agents exert their cytotoxic effects by covalently binding to nucleophilic sites on crucial cellular macromolecules, most notably DNA. pharmacologyeducation.orgoncohemakey.com This alkylation can disrupt DNA replication and lead to strand breaks. pharmacologyeducation.org Some alkylating agents can also form cross-links within a DNA strand or between two strands, which further inhibits the cell's ability to repair or replicate its DNA. pharmacologyeducation.orgresearchgate.net

Nitroreductase Involvement: In many antimicrobial compounds that contain a nitro group, bacterial nitroreductases play a key role in their mechanism of action. mdpi.comresearchgate.net These enzymes reduce the nitro group, converting the compound into a prodrug into its active, toxic form. nih.govresearchgate.net There are two main types of nitroreductases. Type I nitroreductases reduce the nitro group to a nitroanion free radical, which is toxic to the cell. researchgate.net Type II nitroreductases catalyze the reduction of the nitro group to reactive nitroso and hydroxylamine (B1172632) derivatives. researchgate.net These reactive species can lead to the production of nitric oxide, which has been shown to disperse biofilms of bacteria like MRSA. researchgate.net

Activity against Gram-Positive and Gram-Negative Pathogens

Anticancer and Antiproliferative Investigations

While specific studies focusing solely on the anticancer and antiproliferative activities of this compound are not prevalent in the reviewed literature, the mechanisms of action of related compounds provide a framework for its potential in this area. The ability of chloro-containing compounds to act as alkylating agents is a well-established principle in cancer chemotherapy. pharmacologyeducation.orgoncohemakey.com

Alkylating agents are a class of anticancer drugs that damage the DNA of cancer cells, preventing them from multiplying. oncohemakey.com They work by adding an alkyl group to the guanine (B1146940) base of DNA, which can lead to mispairing of nucleotides and the inhibition of DNA synthesis and replication. pharmacologyeducation.org This damage can trigger apoptosis, or programmed cell death, in rapidly dividing cancer cells. mdpi.com

Furthermore, some anticancer agents work by inducing the production of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components, leading to cell death. mdpi.compensoft.net The antiproliferative effects of various compounds are often evaluated using cancer cell lines, with metrics like the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) used to quantify their potency. pensoft.netscielo.br For instance, studies on other compounds have shown significant cytotoxic effects against cell lines such as the human breast adenocarcinoma cell line (MDA-MB-231). pensoft.net

Inhibition of Kinase Enzymes (e.g., EGFR, PI3Kα)

The inhibition of kinase enzymes is a critical strategy in cancer therapy. Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase alpha (PI3Kα) are key targets due to their role in cell growth, proliferation, and survival. nih.govwaocp.org Aberrant activation of the EGFR-PI3K-Akt-mTOR signaling pathway is implicated in various cancers, including non-small-cell lung cancer (NSCLC). nih.gov

Dual inhibition of EGFR and PI3K is a promising approach to overcome acquired resistance to single-target tyrosine kinase inhibitors. nih.gov The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibitors, as seen in drugs like gefitinib (B1684475) and erlotinib. waocp.orgfrontiersin.org Researchers have designed and synthesized hybrid molecules that combine this quinazoline (B50416) core with other active fragments to target multiple kinases. For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives were developed as potent EGFR inhibitors. frontiersin.org The introduction of a urea (B33335) moiety at the C-6 position of the quinazoline scaffold can enhance binding affinity to EGFR. frontiersin.org

Furthermore, structure-guided design has led to the development of irreversible kinase inhibitors. By engineering a cysteine residue near the ATP-binding site of a target kinase, inhibitors containing an electrophilic group, such as an acrylamide, can form a covalent bond, leading to potent and selective inhibition. ucsf.edu This strategy has been successfully applied to engineer c-Src and target EGFR, demonstrating the potential for creating highly specific kinase inhibitors. ucsf.edu

Table 1: Examples of Kinase Inhibitors and their Targets
Inhibitor ClassTarget(s)Mechanism of Action
4-AnilinoquinazolinesEGFRReversible inhibition of the tyrosine kinase domain. waocp.org
6-Arylureido-4-anilinoquinazolinesEGFREnhanced binding affinity through additional interactions. frontiersin.org
Dual EGFR/PI3Kα InhibitorsEGFR, PI3KαHybrid molecules targeting both kinases to overcome resistance. nih.gov
Irreversible Acrylamide InhibitorsEngineered Kinases (e.g., c-Src), EGFRCovalent modification of an engineered or naturally occurring cysteine residue. ucsf.edu

Induction of Apoptosis and Cell Cycle Modulation

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction is a key mechanism of many anticancer therapies. The cell cycle and apoptosis are intricately linked, with many proteins that regulate cell proliferation also playing a role in sensitizing cells to apoptosis. nih.gov

The tumor suppressor protein p53 is a central regulator of this process. In response to cellular stress like DNA damage, p53 can induce cell cycle arrest to allow for repair or, if the damage is too severe, trigger apoptosis. nih.govresearchgate.net The decision between cell cycle arrest and apoptosis can be influenced by the cellular context and the level of p53. researchgate.net For example, the purine (B94841) analogue 2-chlorodeoxyadenosine (CdA) has been shown to induce a p53-dependent DNA damage response, leading to apoptosis in both resting and dividing lymphocytes. nih.gov CdA treatment leads to the activation of p53 target genes and subsequent apoptotic death. nih.gov

Manipulation of the cell cycle is another strategy to combat cancer. Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. nih.gov Inhibitors of CDKs, such as flavopiridol (B1662207) which targets the cyclin B1/CDK1 complex, can prevent cells from entering mitosis, leading to cell cycle arrest and apoptosis. scbt.com Unregulated cell proliferation, a hallmark of cancer, can be countered by inducing apoptosis, highlighting the therapeutic potential of modulating these interconnected pathways. nih.gov

Table 2: Key Regulators of Apoptosis and Cell Cycle
RegulatorFunctionRole in Cancer Therapy
p53Induces cell cycle arrest or apoptosis in response to DNA damage. nih.govresearchgate.netA target for activation by chemotherapeutic agents to eliminate cancer cells. nih.gov
Cyclin-Dependent Kinases (CDKs)Drive the progression of the cell cycle. nih.govInhibition leads to cell cycle arrest and is a strategy for anticancer drugs. scbt.com
Bcl-2 Family ProteinsRegulate the intrinsic pathway of apoptosis. nih.govModulation can sensitize cancer cells to apoptosis.
c-MycOncogene that can promote both proliferation and apoptosis. nih.govIts apoptotic function can be exploited in cancer treatment.

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing potent and selective anticancer agents. nih.gov These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. nih.gov

For kinase inhibitors, SAR studies have been crucial. In the development of 4-anilinoquinazoline-based EGFR inhibitors, modifications at various positions of the quinazoline ring and the anilino moiety have been explored to enhance potency and selectivity. frontiersin.org For example, the addition of different functional groups such as fluoro, methoxy, and amino groups can significantly alter the inhibitory activity against cancer cells. nih.gov The position of these substituents is also critical for their effectiveness. nih.gov

In the context of developing dual EGFR/PI3Kα inhibitors, a pharmacophore hybridization strategy was employed, combining features of known inhibitors for each target. nih.gov This led to the identification of compounds with potent dual inhibitory activity. nih.gov Similarly, SAR studies on heterocyclic compounds have revealed that the nature and position of substituents on the heterocyclic ring system are key determinants of their anti-angiogenic and anticancer properties. mdpi.com These studies provide a rational basis for the design of new anticancer drugs with improved efficacy and reduced side effects. nih.gov

Immunomodulatory and Inflammatory Pathway Research

Effects on Cytokine Production and Immune Cell Responses

Immunomodulatory agents can influence the immune system by altering the function of immune cells and the production of signaling molecules called cytokines. preprints.org Cytokines, such as interleukins (IL) and tumor necrosis factor (TNF), are crucial for coordinating both innate and adaptive immune responses. scielo.br The modulation of cytokine production is a key mechanism for many immunomodulatory substances. scielo.brmdpi.com

For instance, certain natural compounds have been shown to regulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com This is often achieved by downregulating signaling pathways such as NF-κB and MAPK. mdpi.com In studies on macrophages, some polysaccharides have been observed to enhance the secretion of cytokines including TNF-α, IFN-γ, IL-1β, and IL-6, thereby activating an immune response. semanticscholar.org

The effect on immune cells can be either stimulatory or suppressive. Some compounds can suppress the proliferation of T-cells and B-cells and inhibit the secretion of certain cytokines while promoting others, demonstrating a complex regulatory effect on the immune system. preprints.org This ability to modulate immune responses holds therapeutic potential for various diseases, including those with an inflammatory component. preprints.orgnih.gov

Investigation in Disease Pathogenesis (e.g., Moyamoya Disease-related Immune Reactions)

Moyamoya disease (MMD) is a rare cerebrovascular disorder characterized by the progressive narrowing of arteries in the brain. nih.govnih.gov While the exact cause is unknown, there is growing evidence suggesting that intrinsic immune reactions and inflammation play a role in its pathogenesis. nih.govnih.gov

Genetic studies have identified RNF213 as a major susceptibility gene for MMD, and this protein is known to have functions within the immune system. nih.gov This has led to the hypothesis that an initial genetic predisposition combined with a "second hit," such as an infection or an autoimmune response, may trigger the onset of the disease. nih.gov

Research has shown that patients with MMD have significantly higher serum levels of certain inflammatory markers compared to healthy individuals. nih.gov Specifically, elevated levels of soluble CD163 (sCD163), a marker for M2-polarized macrophages, and CXCL5, a cytokine associated with autoimmune diseases, have been observed in MMD patients. nih.gov These findings suggest that increased autoimmune activity, potentially mediated by macrophages, could be involved in the underlying pathology of MoyaMoya disease. nih.gov

Antioxidant Properties and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals, that are produced during normal cellular metabolism. mdpi.comcore.ac.uk While ROS play a role in cell signaling, excessive production leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA. mdpi.com

Organisms possess a sophisticated antioxidant defense system to counteract oxidative damage. This system includes both enzymatic and non-enzymatic antioxidants that work to scavenge ROS and maintain cellular redox homeostasis. mdpi.comfrontiersin.org

Enzymatic Antioxidants: These include enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD), which directly neutralize ROS. frontiersin.orgresearchgate.net

Non-Enzymatic Antioxidants: This category comprises molecules such as glutathione, ascorbic acid (vitamin C), α-tocopherol (vitamin E), flavonoids, and carotenoids, which can directly react with and detoxify ROS. frontiersin.orgmdpi.com

The balance between ROS production and scavenging is crucial for cellular health. mdpi.com An imbalance can contribute to the pathogenesis of various diseases. The ability of certain compounds to enhance the activity of antioxidant enzymes or to directly scavenge ROS is a key aspect of their potential therapeutic benefits. researchgate.netmdpi.com

Emerging Applications and Interdisciplinary Research of 2 Chlorobutyramide

Pharmaceutical and Drug Discovery Applications

The strategic incorporation of the 2-chlorobutyramide moiety into bioactive molecules is a key area of investigation in pharmaceutical sciences. Its utility spans from the initial stages of identifying and refining new drug candidates to the development of sophisticated drug delivery systems.

Lead Compound Identification and Optimization

In the intricate process of drug discovery, a "hit" compound, identified through high-throughput screening, is chemically modified to generate a more promising "lead" compound. upmbiomedicals.com This lead optimization phase is critical for enhancing a compound's therapeutic potential by improving its potency, selectivity, and pharmacokinetic profile. upmbiomedicals.comdanaher.com The introduction of a this compound group can be a pivotal strategy in this process.

The chemical properties of this compound allow for systematic structural modifications of a lead compound. researchgate.net Medicinal chemists can leverage the chloro- and amide- functionalities to synthesize a library of analogues. numberanalytics.com This systematic approach, known as Structure-Activity Relationship (SAR) analysis, helps in understanding how specific structural changes influence the biological activity of the molecule. numberanalytics.com The goal is to achieve a balance between the compound's efficacy and its safety profile. numberanalytics.com

The optimization process aims to refine several key parameters of a lead compound:

Potency: Enhancing the drug's activity at its target. biobide.com

Selectivity: Increasing the drug's specificity for its intended target to minimize off-target effects. danaher.combiobide.com

Pharmacokinetics: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. danaher.com

Toxicity: Reducing potential adverse effects. danaher.com

By strategically modifying the lead structure with fragments like this compound, researchers can fine-tune these properties to develop a preclinical candidate with the best possible therapeutic index. danaher.combiobide.com

Prodrug Design and Delivery Strategies

A significant challenge in drug development is overcoming poor physicochemical and biopharmaceutical properties of otherwise potent molecules. nih.gov Prodrug design offers a powerful solution by masking certain functionalities of a drug to improve its delivery and absorption. nih.govmdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent. nih.govijpsonline.com

The this compound structure can be utilized as a "promoiety," a chemical group temporarily attached to the parent drug. This strategy can address several challenges:

Improved Permeability: For drugs with poor absorption, particularly in the gastrointestinal tract, conversion into a more lipophilic prodrug can enhance their ability to cross biological membranes. mdpi.com

Increased Solubility: Conversely, for poorly water-soluble drugs, a prodrug can be designed to increase aqueous solubility, which is crucial for parenteral formulations. nih.gov

Enhanced Stability: Prodrugs can protect the active drug from rapid metabolism or chemical degradation, thereby prolonging its circulation time. irjmets.com

Targeted Delivery: By designing prodrugs that are activated by specific enzymes present in target tissues, it's possible to achieve site-selective drug release, maximizing therapeutic efficacy while minimizing systemic toxicity. irjmets.com

The ideal prodrug is efficiently converted to the active parent molecule at the desired site of action, while the promoiety is safely eliminated from the body. ijpsonline.comnih.gov The amide group in this compound can be susceptible to enzymatic cleavage by amidases, potentially releasing the active drug in a controlled manner.

Materials Science and Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the synthesis of novel polymers with tailored functionalities.

Development of Functional Polymers and Monomers

Polymers are large molecules, or macromolecules, composed of many repeating subunits known as monomers. libretexts.org The process of joining these monomers is called polymerization. this compound can potentially serve as a functional monomer or be incorporated into monomeric units to synthesize polymers with specific properties.

The synthesis of functional polymers often involves techniques like controlled radical polymerization (CRP), which allows for precise control over the polymer's molecular weight, architecture, and functionality. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are commonly employed to create well-defined polymer structures. vapourtec.com

The presence of the chloro- and amide- groups in a this compound-containing monomer offers several possibilities for creating functional polymers:

Reactive Polymers: The chlorine atom can act as a site for post-polymerization modification, allowing for the attachment of other functional groups or cross-linking to form polymer networks.

Stimuli-Responsive Polymers: The amide group can participate in hydrogen bonding, which can influence the polymer's solubility and conformational state in response to changes in temperature or pH. beilstein-journals.org

The development of new monomers is a continuous effort in polymer chemistry to expand the range of available polymer structures and properties. rsc.orgrsc.org

Applications in Sensing and Responsive Materials

Stimuli-responsive materials, often referred to as "smart" materials, are designed to undergo a significant change in their properties in response to an external stimulus. rsc.orgresearchgate.net These stimuli can include temperature, light, pH, or the presence of a specific chemical analyte. beilstein-journals.orgadvancedsciencenews.com

Polymers incorporating this compound moieties could be engineered to exhibit responsive behaviors. For instance, the ability of the amide group to form hydrogen bonds could be exploited to create hydrogels that swell or shrink in response to changes in the surrounding environment. The presence of the chlorine atom could also be utilized in the design of chemical sensors, where a reaction at this site leads to a detectable signal, such as a change in fluorescence or color. advancedsciencenews.com

The potential applications for such responsive materials are vast and include:

Biosensors: For the detection of biomolecules. advancedsciencenews.com

Drug Delivery Systems: Where the drug is released in response to a specific biological trigger. beilstein-journals.org

Actuators and Soft Robotics: Materials that can change shape or move in response to a stimulus. researchgate.net

Agricultural Chemistry and Crop Protection

In agriculture, chemical compounds are essential for protecting crops from pests, diseases, and weeds, thereby ensuring food security. naclind.comamericanchemistry.com Agrochemicals include herbicides, insecticides, and fungicides. naclind.com The principles of lead optimization and structure-activity relationships, similar to those in pharmaceutical research, are also applied in the development of new and more effective crop protection agents. nih.gov

The this compound scaffold could serve as a building block in the synthesis of novel agrochemicals. By incorporating this fragment into larger molecules, chemists can explore new chemical spaces to identify compounds with desired biological activities against specific agricultural pests or pathogens. For example, some fungicides, like the triazoles, work by inhibiting specific biochemical pathways in fungi. essentialchemicalindustry.org The development of new chemical classes is crucial to manage the emergence of resistance in pest populations. essentialchemicalindustry.org

Chlorine-containing compounds have a long history of use in crop protection, with well-known examples like the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). americanchemistry.comessentialchemicalindustry.org The strategic use of chlorinated compounds continues to be an important area of research for developing next-generation crop protection solutions.

Role as Chemical Probes and Reagents in Synthetic Chemistry

This compound, with its characteristic α-chloro amide functional group, serves as a versatile building block and reactive intermediate in synthetic chemistry. Its utility stems from the electrophilic nature of the carbon atom bonded to the chlorine atom, making it susceptible to nucleophilic attack. This reactivity is harnessed in the construction of a variety of more complex molecules, including heterocyclic compounds with potential biological activity. While its direct application as a classical chemical probe for interrogating biological systems is not extensively documented, its structural motif is analogous to reactive groups, or "warheads," used in the design of activity-based probes (ABPs).

This compound as a Potential Scaffold for Activity-Based Probes

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that employs small molecule probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govstanford.edunih.gov These activity-based probes (ABPs) are designed with three key components: a reactive group (the "warhead") that covalently binds to the active site of a target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and identification. stanford.edu

The "warhead" is a critical element, often an electrophile that forms a stable covalent bond with a nucleophilic amino acid residue in the enzyme's active site. stanford.edu Various electrophilic groups have been employed as warheads in ABPs, including those that react with serine, cysteine, or other active site residues. stanford.edutum.de The α-chloro amide moiety present in this compound is a well-recognized electrophilic warhead. For instance, α-chlorofluoroacetamide (CFA) has been incorporated into kinase inhibitors to create ABPs that can profile kinases like BTK and EGFR. nih.gov Similarly, haloacetamidine-based inhibitors, which share reactivity principles with α-chloro amides, have been developed into ABPs for protein arginine deiminases (PADs), where the chloro-substituted version was found to be more potent than its fluoro counterpart. nih.gov

Given this precedent, this compound possesses the fundamental chemical feature of a warhead that could be incorporated into more complex molecules to create novel ABPs. By attaching appropriate recognition elements and reporter tags, this compound could serve as the reactive core for probes targeting enzymes with nucleophilic active site residues.

Table 1: Components of an Activity-Based Probe (ABP) and the Potential Role of this compound

ABP ComponentFunctionRelevance of this compound
Warhead Forms a covalent bond with the target enzyme.The α-chloro amide group is an established electrophilic warhead. nih.govnih.gov
Recognition Element Provides selectivity for a specific enzyme or enzyme family.This component would need to be synthetically attached to the this compound scaffold.
Reporter Tag Enables detection and analysis of the probe-enzyme complex.This tag (e.g., biotin, fluorophore, alkyne) would be incorporated into the final probe molecule. nih.gov

Utility in the Synthesis of Bioactive Heterocycles and Other Organic Molecules

The primary and well-established role of this compound in synthetic chemistry is as a reagent and intermediate for the synthesis of more complex organic molecules, particularly heterocyclic compounds. scispace.comnih.govijnrd.org The electrophilic α-carbon is a prime target for nucleophilic substitution reactions (SN2), allowing for the introduction of a wide range of functional groups and the construction of new carbon-heteroatom bonds. mgcub.ac.insolubilityofthings.com

A key application is in the synthesis of heterocycles, which are core structures in many pharmaceuticals. nih.govrsc.orgutrgv.edu For example, this compound can be reacted with nucleophiles to form precursors for various ring systems. While specific examples for this compound are not always abundant in readily available literature, its reactivity can be inferred from analogous α-halo amides and related compounds.

One documented application involves the synthesis of benzoxazole (B165842) derivatives, which are known to possess a range of biological activities. scispace.com In such a synthesis, the amine of a substituted o-aminophenol could act as a nucleophile, displacing the chloride from this compound to form an intermediate that subsequently cyclizes to the benzoxazole ring system.

Furthermore, the principles of its reactivity suggest its utility in the synthesis of other important heterocyclic scaffolds:

Thiazoles and Thiohydantoins: Reaction with sulfur nucleophiles like thiourea (B124793) or thiols could lead to the formation of thiazole (B1198619) or thiohydantoin precursors.

Barbiturates and Related Pyrimidines: Condensation reactions with urea (B33335) or related compounds, analogous to the synthesis of barbiturates from malonic esters, could potentially yield substituted pyrimidine-diones. nih.gov

Imidazoles: Cyclization reactions with diamines could be a potential route to substituted imidazoles. google.com

The versatility of this compound as a synthetic reagent is summarized in the following table, which outlines potential reactions and the resulting classes of compounds.

Table 2: Synthetic Reactions and Potential Products of this compound

Reactant TypeReaction TypePotential Product Class
Amines (e.g., anilines, diamines)Nucleophilic Substitution / CyclizationBenzimidazoles, Quinoxalines, Piperazines
o-AminophenolsNucleophilic Substitution / CyclizationBenzoxazoles scispace.com
Thiols / ThioureaNucleophilic Substitution / CyclizationThiazoles, Thiohydantoins
Urea / Malonic Esters (analogy)Condensation / CyclizationBarbiturate-like structures nih.gov
CarbanionsNucleophilic Substitutionα-substituted amides

The utility of this compound is not limited to heterocyclic synthesis. It can also be used to introduce the 2-butyramide moiety onto various molecular scaffolds, modifying their physicochemical properties for applications in medicinal chemistry and materials science.

Future Directions and Research Opportunities for 2 Chlorobutyramide

Exploration of Novel Synthetic Pathways and Catalysis

The development of efficient and novel synthetic routes to 2-chlorobutyramide and related compounds is a key area for future research. Current methods, while effective, may be enhanced by exploring new catalytic systems and reaction pathways to improve yield, selectivity, and environmental footprint.

One promising direction lies in the application of advanced catalytic methods for the chlorination of butyramide (B146194) and its precursors. Research into cobalt-catalyzed C-H amidation and chlorination of indoles using N-chloroamides, including N-chlorobutyramide, has demonstrated the potential for dual functionalization under mild conditions. acs.org This approach could be adapted and optimized for the direct synthesis of this compound, potentially offering a more streamlined and atom-economical process. Further investigation into the scope of metal catalysts, such as iron(III) which has been used for the halogenation of 8-amidoquinolines, could also yield efficient and regioselective synthetic methods. mdpi.com

Biocatalysis presents another exciting frontier for the synthesis of this compound and its chiral analogues. The use of enzymes, such as those in the purine (B94841) nucleoside salvage pathway or engineered halide methyltransferases, could enable highly stereoselective syntheses. nih.govnih.gov Exploring the potential of enzymes to catalyze the chlorination of butyramide or the amidation of a chlorinated precursor could lead to greener and more specific production methods. zhaw.ch A patent for the chemical synthesis of 2-aminobutanamide (B112745) hydrochloride, a related compound, involves a chlorination step using bis(trichloromethyl)carbonate, suggesting that exploring alternative chlorinating agents and catalysts could lead to improved industrial processes. google.com

Future research in this area could focus on the following:

Development of novel metal-based catalytic systems for the direct and selective chlorination of butyramide.

Exploration of biocatalytic and chemo-enzymatic cascade reactions for the stereospecific synthesis of this compound analogues. rsc.org

Investigation of flow chemistry and microfluidic reactors for the continuous and controlled synthesis of this compound, which can offer advantages in terms of safety and scalability. dtic.mil

Utilization of phase-transfer catalysts in solid-liquid two-phase reaction systems to enhance reaction rates and yields, as demonstrated in the synthesis of a levetiracetam (B1674943) intermediate. google.com

Deeper Mechanistic Understanding of Biological Interactions

A thorough understanding of the molecular mechanisms by which this compound exerts its biological effects is crucial for its future development and application. While its role as a potential alkylating agent is inferred from its structure, the specific biological targets and pathways it modulates remain largely uncharacterized.

Future research should focus on elucidating the precise interactions of this compound with biomolecules. This includes identifying the specific amino acid residues in target proteins that are susceptible to alkylation and understanding the downstream consequences of these modifications. Studies on the chlorination of amides have shown that N-chloramides are reactive species, and their reactivity is influenced by substituents on the amide nitrogen and carbonyl carbon. nih.gov The formation of N-chloro-amides and their subsequent reactions are critical to understanding their biological activity. researchgate.net

Quantum chemical studies on the chlorination of amides suggest that the reaction mechanism can proceed through the formation of an iminol intermediate, which then reacts with hypochlorous acid. acs.org This provides a theoretical framework for understanding the reactivity of this compound.

Key research questions to be addressed include:

What are the primary cellular and molecular targets of this compound?

How does the chloro-substituent at the alpha-position influence its reactivity and selectivity towards biological nucleophiles?

What are the downstream signaling pathways affected by the interaction of this compound with its targets?

Does this compound undergo metabolic transformation, and what are the biological activities of its metabolites?

Development of Highly Selective and Potent Analogues

The development of analogues of this compound with enhanced potency, selectivity, and improved pharmacokinetic properties is a significant area for future investigation. Structure-activity relationship (SAR) studies are fundamental to guiding the rational design of new and more effective compounds.

A study on the synthesis and antiproliferative activity of a series of aromatic amide analogues, including 4-chlorobutyramides, demonstrated that structural modifications can significantly impact biological activity. ulaval.ca This provides a basis for the systematic exploration of the chemical space around the this compound scaffold. The urea (B33335) and amide moieties are known to be important pharmacophores that can interact with various biological targets. mdpi.com

Future research efforts in this domain should include:

Systematic modification of the butyramide backbone to explore the impact of chain length, branching, and the introduction of other functional groups on biological activity.

Synthesis and evaluation of a diverse library of N-substituted this compound analogues to probe interactions with specific biological targets. pensoft.net

Investigation of isosteric replacements for the chlorine atom to modulate reactivity and selectivity.

Computational modeling and docking studies to predict the binding of this compound analogues to potential target proteins and to rationalize observed SAR. malariaworld.org

Parameter Research Direction Potential Outcome
Backbone Modification Varying alkyl chain length and branchingOptimized potency and selectivity
N-Substitution Introduction of aromatic and heterocyclic groupsEnhanced target-specific interactions
Halogen Substitution Replacement of chlorine with other halogensModulated reactivity and bioavailability
Stereochemistry Synthesis of enantiomerically pure analoguesImproved therapeutic index

Integration with Advanced Technologies (e.g., AI-driven drug discovery, microfluidics)

The integration of advanced technologies such as artificial intelligence (AI) and microfluidics holds immense promise for accelerating the research and development of this compound and its analogues.

Virtually screen large compound libraries to identify novel analogues of this compound with desired properties.

Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, thereby reducing the need for extensive experimental testing. mdpi.com

Generate novel molecular structures with optimized activity and safety profiles using generative AI models. liverpool.ac.uknih.gov

Develop quantitative structure-activity relationship (QSAR) models to guide the rational design of more potent compounds. mdpi.com

Automate the design and optimization of synthetic pathways , leading to more efficient and cost-effective production methods. synopsys.com

Microfluidics can be utilized for:

High-throughput synthesis and screening of this compound analogues, enabling the rapid evaluation of a large number of compounds. polyu.edu.hkelveflow.com

Precise control over reaction conditions , leading to improved yields and purities in the synthesis of this compound. mdpi.comosti.gov

Development of "organ-on-a-chip" models to study the biological effects of this compound in a more physiologically relevant context.

Safer handling of energetic or hazardous reactions involved in the synthesis of chlorinated compounds by using microliter scale flow reactors. dtic.mil

Sustainable Production and Environmental Impact Research

Ensuring the sustainable production and minimizing the environmental impact of this compound are critical considerations for its long-term viability. Future research should focus on developing greener synthetic processes and understanding the environmental fate and potential toxicity of this compound.

Sustainable Production:

Green Synthesis: The development of synthetic methods that utilize renewable feedstocks, environmentally benign solvents, and energy-efficient processes is a key goal. frontiersin.orgrsc.org Biocatalytic routes and the use of aqueous reaction media are promising avenues for greener production. researchgate.netmdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Catalyst Recycling: Developing and employing recyclable catalysts to reduce the environmental burden associated with catalyst disposal.

Environmental Impact Research:

Q & A

Basic: How can the purity of 2-Chlorobutyramide be determined experimentally?

Answer:
Purity can be assessed via melting point analysis. Compare the observed melting point (74–76°C) with literature values, where a narrow range (<2°C deviation) indicates high purity . Use a calibrated melting point apparatus and ensure slow heating rates (1–2°C/min) to minimize errors. Complement this with thin-layer chromatography (TLC) using a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., ethyl acetate/hexane) to confirm homogeneity .

Advanced: What strategies optimize the synthesis of this compound to maximize yield and minimize side products?

Answer:
Optimize reaction parameters such as:

  • Solvent selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
  • Catalyst choice : Employ coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation.
  • Temperature control : Maintain 0–5°C during chlorination to prevent over-reaction.
    Monitor progress via TLC and purify crude products via recrystallization (e.g., using ethanol/water mixtures). Validate purity via 1^1H NMR (e.g., absence of peaks at δ 5.2–5.5 ppm for unreacted starting material) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1^1H NMR : Identify the amide proton (δ 6.8–7.2 ppm, broad singlet) and chlorine-adjacent CH group (δ 4.1–4.3 ppm, multiplet).
  • IR spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm1^{-1}) and N–H bend (~1550 cm1^{-1}).
  • Mass spectrometry : Verify the molecular ion peak at m/z 121.56542 (C4_4H8_8NOCl+^+) .

Advanced: How can researchers resolve contradictions in reported LogP values for this compound?

Answer:
Discrepancies in LogP (e.g., 1.189 in vs. other sources) may arise from measurement methods (shake-flask vs. HPLC). To resolve:

Standardize conditions : Use the shake-flask method with octanol/water partitioning at 25°C.

Validate computationally : Compare with software-predicted LogP (e.g., ChemAxon, ACD/Labs).

Cross-reference purity : Ensure samples are free of hydrophilic/hydrophobic impurities affecting partitioning .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
  • Storage : Keep in a tightly sealed container at 2–8°C, away from moisture and oxidizers.
  • Disposal : Follow local regulations for halogenated waste, using licensed hazardous waste contractors .

Advanced: How does the chlorine substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:
The chlorine atom at the β-position exerts an electron-withdrawing inductive effect, increasing the electrophilicity of the carbonyl carbon. This accelerates nucleophilic attack (e.g., by amines or alcohols). To study:

Kinetic analysis : Compare reaction rates with non-chlorinated analogs (e.g., butyramide).

Computational modeling : Perform DFT calculations to map electron density shifts at the carbonyl group.

Stereochemical analysis : Use 13^13C NMR to track changes in carbonyl carbon chemical shifts upon substitution .

Basic: How should researchers report experimental data for this compound to ensure reproducibility?

Answer:

  • Precision : Report melting points to ±0.1°C and NMR shifts to two decimal places.
  • Instrumentation : Specify equipment models (e.g., Bruker Avance III HD 400 MHz for NMR).
  • Spectral parameters : Include solvent, reference peaks, and integration values.
  • Statistical rigor : Use triplicate measurements and report standard deviations (e.g., purity ±0.5%) .

Advanced: What methodologies are effective for studying the degradation pathways of this compound under acidic conditions?

Answer:

Forced degradation studies : Expose the compound to 0.1M HCl at 40°C for 24 hours.

Analytical monitoring : Use HPLC-PDA to track degradation products (e.g., butyric acid derivatives).

Mechanistic insights : Employ LC-MS/MS to identify intermediates and propose cleavage pathways (e.g., hydrolysis of the amide bond).

Kinetic modeling : Apply first-order kinetics to calculate degradation rate constants .

Basic: What are the solubility characteristics of this compound in common organic solvents?

Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For recrystallization, use ethanol/water (3:1 v/v) at 60°C, achieving ~15–20 mg/mL solubility .

Advanced: How can researchers design a stability-indicating assay for this compound in formulation studies?

Answer:

Stress testing : Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days.

Chromatographic separation : Develop a HPLC method with a C18 column (mobile phase: acetonitrile/0.1% H3_3PO4_4, 70:30).

Validation : Assess linearity (5–50 µg/mL, R2^2 >0.99), precision (RSD <2%), and LOD/LOQ (<0.1 µg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.